molecular formula C9H8BrN3O2 B1419869 5-bromo-1H-pirazolo[3,4-b]piridina-3-carboxilato de etilo CAS No. 1131604-85-7

5-bromo-1H-pirazolo[3,4-b]piridina-3-carboxilato de etilo

Número de catálogo B1419869
Número CAS: 1131604-85-7
Peso molecular: 270.08 g/mol
Clave InChI: QNHHYFDURGARFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, has been extensively studied . The synthesis involves the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation. Another method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Aplicaciones Científicas De Investigación

Síntesis de compuestos biológicamente activos

Las pirazolo[3,4-b]piridinas son estructuralmente similares a las bases púricas adenina y guanina, lo que las convierte en andamiajes valiosos en química medicinal . El variante de etilo 5-bromo se puede usar para sintetizar compuestos con posibles actividades biológicas, como inhibidores de quinasas o ligandos de GPCR.

Inhibidores de TRK para la terapia del cáncer

Los derivados de la pirazolo[3,4-b]piridina se han evaluado como inhibidores de las quinasas receptoras de tropomiosina (TRK), que están implicadas en la proliferación y diferenciación de las células cancerosas . El 5-bromo-1H-pirazolo[3,4-b]piridina-3-carboxilato de etilo podría servir como precursor para desarrollar nuevos inhibidores de TRK.

Agentes antifúngicos

Los compuestos derivados de la pirazolo[3,4-b]piridina se han probado contra varias cepas de hongos. El variante de etilo 5-bromo podría modificarse para mejorar su eficacia como agente antifúngico, lo que podría conducir a nuevos tratamientos para infecciones fúngicas .

Inhibidores de la deshidrogenasa succínica

Este compuesto se ha utilizado para crear inhibidores de la deshidrogenasa succínica, una enzima involucrada en el ciclo de Krebs y la cadena de transporte de electrones . Dichos inhibidores tienen aplicaciones en la investigación de enfermedades metabólicas y el desarrollo de fármacos que se dirigen a las disfunciones mitocondriales.

Herramienta de investigación en química heterocíclica

El this compound es un reactivo versátil en la química heterocíclica, lo que permite la exploración de nuevas rutas sintéticas y la creación de diversas estructuras heterocíclicas .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it shows selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy .

Cellular Effects

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting TRKA, it disrupts downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves binding to the ATP pocket of TRKA, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of the kinase domain, blocking the activation of downstream signaling pathways . The compound’s selectivity for TRKA over other kinases is attributed to its unique binding interactions within the ATP pocket .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been observed to change over time. The compound exhibits good plasma stability, maintaining its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity and reduces tumor growth without significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic applications .

Metabolic Pathways

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except for CYP2C9 . This interaction suggests that the compound may be metabolized primarily through CYP2C9, affecting its metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its subcellular distribution is essential for optimizing its activity and function in therapeutic applications .

Propiedades

IUPAC Name

ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHHYFDURGARFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670269
Record name Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131604-85-7
Record name Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 4
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 5
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 6
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.